1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine
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Overview
Description
1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine is a chemical compound known for its role as a small molecule inhibitor of casein kinase 2 (CK2), a protein kinase involved in various cellular processes
Chemical Reactions Analysis
1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving protein kinases and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in diseases where CK2 is implicated, such as cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting casein kinase 2 (CK2), a protein kinase that regulates various cellular processes, including cell growth, proliferation, and apoptosis. By binding to the active site of CK2, 1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine prevents the phosphorylation of target proteins, thereby modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine is unique due to its specific inhibition of CK2. Similar compounds include:
Aminopyrimidines: A class of compounds that also target protein kinases and have similar structural features.
CX-4945: Another CK2 inhibitor with a different chemical structure but similar biological activity.
These comparisons highlight the specificity and potential advantages of this compound in scientific research and therapeutic applications.
Properties
IUPAC Name |
1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10-8-15-13(16-9-10)17-12(7-14)11-5-3-2-4-6-11/h8-9,11-12H,2-7,14H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJZDIGOCOUQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NC(CN)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.